molecular formula C21H18ClFN6O2 B612210 拉沃替尼 CAS No. 1453848-26-4

拉沃替尼

货号: B612210
CAS 编号: 1453848-26-4
分子量: 440.9 g/mol
InChI 键: RZUOCXOYPYGSKL-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ravoxertinib is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential in treating various cancers by inhibiting the ERK pathway, which is often dysregulated in cancer cells .

科学研究应用

拉沃克替尼具有广泛的科学研究应用:

作用机制

拉沃克替尼通过选择性抑制 ERK1/2 发挥作用,ERK1/2 是 RAS/RAF/MEK/ERK 信号通路的关键组成部分。该通路对于细胞增殖、分化和存活至关重要。 通过抑制 ERK1/2,拉沃克替尼破坏了信号级联反应,导致癌细胞增殖减少和凋亡增加 .

安全和危害

Ravoxertinib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Ravoxertinib is under investigation in clinical trials for its potential antineoplastic activity . The drug has shown promise in preclinical studies, but more research is needed to fully understand its efficacy and safety profile in humans . Future research may also explore the potential of Ravoxertinib in combination with other therapies to enhance its therapeutic effect .

生化分析

Biochemical Properties

Ravoxertinib interacts with the enzymes ERK1 and ERK2, inhibiting their activity . This inhibition disrupts the ERK1/2 signaling pathway, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Cellular Effects

Ravoxertinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the MAPK pathway in cancer cells .

Molecular Mechanism

Ravoxertinib exerts its effects at the molecular level through binding interactions with ERK1 and ERK2, inhibiting these enzymes and leading to changes in gene expression . This disruption of the ERK1/2 signaling pathway can lead to the inhibition of tumor cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ravoxertinib have been observed to change over time. It has shown good pharmacokinetic properties with a mean half-life of 23 hours, supportive of once daily dosing . It has also shown signs of pharmacodynamic effects in patients with a variety of tumor histologies .

Dosage Effects in Animal Models

In animal models, the effects of Ravoxertinib vary with different dosages. For instance, in CD-1 mice, a 10 mg/kg oral dose of Ravoxertinib is sufficient to achieve the desired target coverage for at least 8 hours .

Metabolic Pathways

Ravoxertinib is involved in the RAS/RAF/MEK/ERK signaling cascade, a metabolic pathway commonly activated by oncogenic mutations in RAS or RAF or upstream oncogenic signaling .

准备方法

合成路线和反应条件: 拉沃克替尼可以通过多步合成过程合成,该过程涉及关键中间体的形成及其随后的偶联。合成通常涉及使用吡唑、嘧啶和各种卤代化合物等试剂。 反应条件通常包括使用有机溶剂如二甲基亚砜 (DMSO) 和催化剂来促进反应 .

工业生产方法: 拉沃克替尼的工业生产涉及实验室合成方法的放大。这包括优化反应条件以确保高产率和纯度。 该过程可能涉及连续流动反应器和先进的纯化技术以满足工业标准 .

化学反应分析

反应类型: 拉沃克替尼经历了几种类型的化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一个官能团替换一个官能团。

常见试剂和条件:

    氧化: 诸如过氧化氢或高锰酸钾之类的试剂在酸性或碱性条件下。

    还原: 诸如硼氢化钠或氢化铝锂之类的试剂。

    取代: 卤代化合物和亲核试剂在各种条件下。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种取代的吡唑或嘧啶衍生物 .

相似化合物的比较

拉沃克替尼与其他 ERK 抑制剂(如 SCH772984、LY3214996、尤利克替尼和 VX-11e)进行比较。虽然所有这些化合物都靶向 ERK1/2,但拉沃克替尼在其选择性和效力方面是独一无二的。 它在临床前研究中显示出有希望的结果,特别是在 RAS/RAF/MEK/ERK 通路发生突变的癌症中 .

类似化合物:

  • SCH772984
  • LY3214996
  • 尤利克替尼
  • VX-11e

拉沃克替尼因其高选择性和抑制 ERK1/2 的有效性而脱颖而出,使其成为癌症研究和治疗中宝贵的化合物 .

属性

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453848-26-4
Record name Ravoxertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravoxertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAVOXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。